Cefepime 2 g Twice Daily vs. Ceftazidime 2 g Three Times Daily: Randomized Multicenter Clinical Efficacy in Serious Bacterial Infections
In a randomized multicenter study of 348 adult non-neutropenic patients with serious bacterial infections (including urinary tract, lower respiratory tract, skin/soft tissue, and septicemia), cefepime 2.0 g administered twice daily (bd) demonstrated comparable efficacy to ceftazidime 2.0 g three times daily (tid) with a reduced daily dosing frequency [1]. This represents a dosing advantage (4 g/day total for cefepime versus 6 g/day total for ceftazidime) with comparable clinical outcomes.
| Evidence Dimension | Clinical response rate (intention-to-treat analysis) |
|---|---|
| Target Compound Data | 80% (138 of 173 patients) |
| Comparator Or Baseline | Ceftazidime 2.0 g tid: 79% (138 of 175 patients) |
| Quantified Difference | 1% absolute difference (not statistically significant) |
| Conditions | Randomized multicenter study; 348 adult non-neutropenic patients with serious bacterial infections; cefepime 2.0 g bd vs. ceftazidime 2.0 g tid iv |
Why This Matters
Procurement of cefepime enables effective empirical therapy of serious infections with a less frequent dosing regimen (twice daily vs. three times daily), potentially reducing pharmacy preparation time and nursing administration burden.
- [1] International comparative study of cefepime and ceftazidime in the treatment of serious bacterial infections. J Antimicrob Chemother. Scilit summary. View Source
